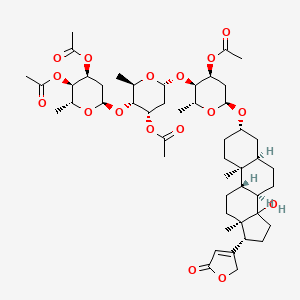
Tetraacetyldigitoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraacetyldigitoxin is a derivative of digitoxin, a cardiac glycoside used in the treatment of heart failure and certain types of arrhythmias. This compound is characterized by the presence of four acetyl groups attached to the digitoxin molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraacetyldigitoxin typically involves the acetylation of digitoxin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation of the hydroxyl groups present in digitoxin.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraacetyldigitoxin can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield digitoxin.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products
Hydrolysis: Digitoxin
Oxidation: Various oxidized derivatives of this compound
Substitution: Derivatives with different functional groups replacing the acetyl groups
Applications De Recherche Scientifique
Tetraacetyldigitoxin has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of cardiac glycosides.
Biology: Employed in studies investigating the cellular and molecular mechanisms of cardiac glycosides.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for the development of new cardiac drugs.
Industry: Utilized in the production of cardiac glycoside derivatives with improved pharmacological properties.
Mécanisme D'action
Tetraacetyldigitoxin exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchange mechanism. The elevated calcium levels enhance the contractility of cardiac muscle cells, making this compound effective in treating heart failure and certain arrhythmias.
Comparaison Avec Des Composés Similaires
Similar Compounds
Digitoxin: The parent compound of tetraacetyldigitoxin, used in the treatment of heart failure and arrhythmias.
Acetyldigitoxin: A monoacetylated derivative of digitoxin with similar pharmacological properties.
Digoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
This compound is unique due to the presence of four acetyl groups, which can influence its solubility, stability, and interaction with biological targets. This makes it a valuable compound for studying the structure-activity relationships of cardiac glycosides and for developing new therapeutic agents with improved efficacy and safety profiles.
Propriétés
Numéro CAS |
13238-31-8 |
|---|---|
Formule moléculaire |
C49H72O17 |
Poids moléculaire |
933.1 g/mol |
Nom IUPAC |
[(2R,3R,4S,6S)-3-[(2R,4S,5R,6R)-4-acetyloxy-5-[(2R,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C49H72O17/c1-24-44(63-30(7)53)37(60-27(4)50)21-42(58-24)65-46-26(3)59-43(22-39(46)62-29(6)52)66-45-25(2)57-41(20-38(45)61-28(5)51)64-33-12-15-47(8)32(19-33)10-11-36-35(47)13-16-48(9)34(14-17-49(36,48)55)31-18-40(54)56-23-31/h18,24-26,32-39,41-46,55H,10-17,19-23H2,1-9H3/t24-,25-,26-,32-,33+,34-,35+,36-,37+,38+,39+,41-,42-,43-,44-,45-,46-,47+,48-,49?/m1/s1 |
Clé InChI |
XUTZHKBFRMSIQE-REFIZGJZSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)O[C@@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















